molecular formula C18H18ClNO3 B2452384 2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid CAS No. 298216-17-8

2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid

Cat. No. B2452384
CAS RN: 298216-17-8
M. Wt: 331.8
InChI Key: VUQLDQIJSJKUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid, or CBA-4MPOBA, is an important organic compound used in a variety of scientific research applications. It is an α-amino acid derivative, and its structure is composed of a carboxylic acid and an amide. CBA-4MPOBA has a wide range of biochemical and physiological effects on cells and organisms, and it is used in many lab experiments to study these effects.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

A study by Vanasundari et al. (2018) explored the molecular docking and spectroscopic analysis of similar compounds to 2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid. They employed FT-IR and FT-Raman spectroscopy, along with DFT calculations, to investigate the molecular structure and stability. Their research indicates potential applications in nonlinear optical materials and biological activities, such as inhibition of Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Structural and Electronic Analysis

Rahul Raju et al. (2015) conducted a study on a similar compound, focusing on its molecular structure, hyperpolarizability, and electronic properties using various spectroscopic techniques and theoretical calculations. Their research provides insights into the charge transfer within the molecule and its stability, which could be relevant for the compound (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).

Crystallographic Analysis

Nayak et al. (2013) investigated the crystal structure of a similar compound, providing detailed insights into the molecular geometry, including hydrogen bonding and Van der Waals interactions. Such studies are crucial for understanding the physical properties and potential applications of the compound (Nayak, Narayana, Jasinski, Yathirajan, & Kaur, 2013).

Synthesis and Characterization

Further research by Kuchař et al. (1995) on analogs of similar compounds provides insights into their synthesis, characterization, and potential anti-inflammatory activity. Understanding the synthesis and properties of such compounds is essential for exploring their scientific applications (Kuchař, Vosátka, Poppová, Knězová, Panajotovová, Tomková, & Taimr, 1995).

Thermal Analysis

The study by Nayak et al. (2014) on the thermal analysis of a structurally similar compound adds to the understanding of its stability under varying temperature conditions, which is crucial for its practical applications (Nayak, Narayana, Anthal, Gupta, Kant, & Yathirajan, 2014).

Antimicrobial and Antioxidant Activities

Kumar et al. (2016) explored the antimicrobial and antioxidant properties of a related compound, providing a foundation for potential pharmaceutical and therapeutic applications (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).

properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4-(4-methylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-2-6-14(7-3-12)17(21)10-16(18(22)23)20-11-13-4-8-15(19)9-5-13/h2-9,16,20H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQLDQIJSJKUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.